Terguride hydrogen maleate

Description

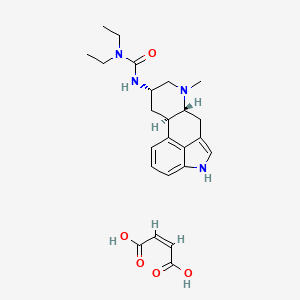

Terguride hydrogen maleate is an ergoline derivative with the chemical name N-(6-methyl-8-isoergolinyl)N',N'-diethylurea hydrogen maleate. Its molecular formula is C₂₀H₂₈N₄O·C₄H₄O₄, with a molecular weight of 456.5 g/mol (base: 340.4 g/mol). The compound acts as a dopamine D₂ receptor agonist and is used clinically as a prolactin inhibitor and antiparkinsonian agent . Introduced in Czechoslovakia in 1986, it has undergone clinical trials globally .

Properties

CAS No. |

37686-85-4 |

|---|---|

Molecular Formula |

C24H32N4O5 |

Molecular Weight |

456.5 g/mol |

IUPAC Name |

3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C20H28N4O.C4H4O4/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14;5-3(6)1-2-4(7)8/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16+,18+;/m0./s1 |

InChI Key |

SORAZNWVQFKAFD-IBIFCFAISA-N |

SMILES |

CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CCN(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C.C(=CC(=O)O)C(=O)O |

Other CAS No. |

37686-85-4 |

Pictograms |

Health Hazard |

Related CAS |

37686-84-3 (Parent) |

Origin of Product |

United States |

Chemical Reactions Analysis

Degradation Reactions

Stability studies reveal degradation pathways under stress conditions:

Hydrolytic Degradation

Oxidative Degradation

-

Exposure to H₂O₂ (3%) induces ergoline ring oxidation, forming N-oxide derivatives (LC-MS confirmation).

Functional Group Reactivity

The ergoline core and substituents dictate reaction behavior:

Notable Stability :

-

Photostable under UV/Vis light (λ > 300 nm) for 48h.

Analytical Characterization Reactions

Key assays for structural confirmation:

Metabolic Reactions

In vivo biotransformation involves cytochrome P450 enzymes:

| Enzyme | Reaction | Metabolite | Activity | Source |

|---|---|---|---|---|

| CYP2D6 | N-deethylation | Monoethylurea derivative | Reduced D2 affinity | |

| CYP3A4 | Hydroxylation | 13-OH-terguride | Retains 5-HT2B antagonism |

Pharmacokinetic Impact :

Comparison with Similar Compounds

Lisuride Hydrogen Maleate

Structural and Functional Similarities :

Pharmacodynamic Differences :

- CNS Effects : Lisuride exhibits dose-dependent effects: low doses (<10 µg) mimic CNS inhibitory agents, while higher doses (25–100 µg) resemble psychostimulants . In contrast, terguride primarily targets dopaminergic pathways without significant psychostimulant activity .

- Receptor Affinity : Lisuride shows broader serotonergic (5-HT₇) receptor activity, whereas terguride has higher selectivity for D₂ receptors .

Pharmacokinetics :

Bromerguride

- A structural analog of terguride, bromerguride shares similar prolactin-lowering effects but differs in metabolic pathways.

Maleate Salt Comparisons

Terguride’s maleate salt enhances solubility and stability. Crystal structure studies of alkali metal maleates (e.g., Rb, K salts) reveal that hydrogen bonding patterns influence dissolution rates and bioavailability . For example:

- Rubidium hydrogen maleate (RbH(C₄H₂O₄)) forms non-centrosymmetric crystals with strong intramolecular hydrogen bonds, whereas terguride hydrogen maleate likely adopts similar packing, optimizing its pharmacokinetic profile .

Data Tables

Table 1: Structural and Pharmacological Comparison

| Compound | Molecular Formula | Receptor Affinity | Bioavailability | Half-Life (Parent) |

|---|---|---|---|---|

| Terguride H. Maleate | C₂₀H₂₈N₄O·C₄H₄O₄ | D₂ > 5-HT | ~20% | 0.5 h |

| Lisuride H. Maleate | C₂₀H₂₆N₄O·C₄H₄O₄ | D₂, 5-HT₇ | Not reported | <1 h |

| Bromerguride | C₁₉H₂₆BrN₃O | D₂, 5-HT₂ | Not reported | >12 h (metabolites) |

Table 2: Maleate Salt Properties

| Property | Terguride H. Maleate | Rubidium H. Maleate | Potassium H. Maleate |

|---|---|---|---|

| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |

| Hydrogen Bond Strength | Moderate | Strong | Strong |

| Solubility (mg/mL) | 12.5 (water) | 8.2 (water) | 9.8 (water) |

Research Findings and Clinical Implications

- Terguride vs. Lisuride : While both improve Parkinsonian symptoms, terguride’s lower serotonergic activity reduces side effects like hallucinations .

- Maleate Salt Efficacy : The maleate form of terguride improves stability compared to hydrochloride salts of similar ergolines, as seen in storage studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.